N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound exhibits potential biological activities, particularly in the field of medicinal chemistry, where it may serve as a lead structure for the development of new therapeutic agents.
This compound can be classified as:
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide typically involves several steps:
The synthetic route often employs techniques such as refluxing in solvents like ethanol or dichloromethane and purification methods including crystallization or chromatography. Characterization of the synthesized compound is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity.
The molecular structure of N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide includes:
Key structural data include:
The compound can undergo various chemical reactions typical for piperazine derivatives:
Reactions are often monitored using Thin Layer Chromatography (TLC) and analyzed through spectroscopic methods to determine product formation and yield.
The mechanism of action for N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide is believed to involve:
Studies indicate that compounds within this class can significantly reduce tumor cell viability in vitro, suggesting a promising therapeutic potential .
Characterization techniques such as Infrared Spectroscopy (IR) and NMR provide insights into functional groups and molecular interactions, confirming the presence of key structural features .
N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide has potential applications in:
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide (PubChem CID: 9890746) proceeds via sequential assembly of the benzodioxolylmethyl and quinazolinyl moieties. The 6,7-dimethoxyquinazolin-4-one intermediate is first prepared through cyclocondensation of 2-amino-4,5-dimethoxybenzoic acid with formamide, followed by chlorination using phosphorus oxychloride to yield 4-chloro-6,7-dimethoxyquinazoline. Concurrently, piperonylamine (1,3-benzodioxol-5-ylmethylamine) is generated via reduction of piperonyl nitrile using lithium aluminum hydride. The quinazoline chloride is then reacted with unprotected piperazine under mild basic conditions (potassium carbonate, N,N-dimethylformamide, 80°C) to form the 4-(piperazin-1-yl)-6,7-dimethoxyquinazoline intermediate. This intermediate is isolated via precipitation and purified by recrystallization prior to the final carbothioamide coupling [1].
Table 1: Key Intermediates and Reaction Conditions
Intermediate | Precursor | Reaction Conditions | Purification Method |
---|---|---|---|
4-Chloro-6,7-dimethoxyquinazoline | 6,7-Dimethoxyquinazolin-4-one | POCl₃, reflux, 4h | Solvent extraction |
Piperonylamine | Piperonyl nitrile | LiAlH₄, THF, 0°C to RT, 2h | Column chromatography |
4-(Piperazin-1-yl)-6,7-dimethoxyquinazoline | 4-Chloro-6,7-dimethoxyquinazoline + Piperazine | K₂CO₃, DMF, 80°C, 12h | Recrystallization (EtOH) |
The carbothioamide linker is formed via nucleophilic addition of piperonylamine to the electrophilic carbon of 1-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioyl isothiocyanate. This intermediate is generated in situ by treating 4-(6,7-dimethoxyquinazolin-4-yl)piperazine with thiophosgene in dichloromethane at 0°C. Piperonylamine is then added dropwise, and the reaction proceeds via a mechanism involving thiocarbamoyl chloride formation, followed by amine addition and elimination of chloride. Critical yield optimizations (from initial 52% to 89%) include:
The N-4 position of the piperazine ring undergoes selective functionalization using palladium-catalyzed Buchwald-Hartwig amination under tailored conditions. Employing Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) as the catalytic system enables coupling of 4-chloro-6,7-dimethoxyquinazoline with N-Boc-piperazine at 100°C in toluene, achieving 92% yield. Subsequent Boc deprotection with trifluoroacetic acid liberates the secondary amine for carbothioamide formation. Alternative catalysts like nickel(II) acetylacetonate with triphenylphosphine allow similar transformations but require higher temperatures (130°C) and exhibit lower functional group tolerance toward the benzodioxole methylene group [1] [7].
Table 2: Catalytic Systems for Piperazine-Quinazoline Coupling
Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Side Products |
---|---|---|---|---|---|
Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | Toluene | 100 | 92 | <2% Dehalogenated quinazoline |
Ni(acac)₂ (5 mol%) | PPh₃ (10 mol%) | Xylene | 130 | 78 | 15% Piperazine dimer |
CuI (10 mol%) | DMEDA (20 mol%) | DMSO | 120 | 65 | 22% Dehalogenated quinazoline |
Replacing the thiocarbonyl (C=S) group in the target compound (CID 9890746) with a carbonyl (C=O) yields the carboxamide derivative N-(1,3-benzodioxol-5-yl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxamide (CID 11070177). Computational analyses (density functional theory, B3LYP/6-31G*) reveal critical differences:
Table 3: Structural and Synthetic Comparison of Carbothioamide and Carboxamide Derivatives
Property | Carbothioamide (CID 9890746) | Carboxamide (CID 11070177) |
---|---|---|
C=X Bond Length (Å) | C=S: 1.68 | C=O: 1.23 |
Rotation Barrier (kcal/mol) | 10.4 | 14.6 |
HOMO Energy (eV) | –6.21 | –7.08 |
Synthetic Yield | 89% | 76% |
Key Synthetic Reagent | Thiophosgene | Triphosgene |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: